molecular formula C22H18ClN3OS2 B12133031 2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]-N-(2-ethylphenyl)acet amide

2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]-N-(2-ethylphenyl)acet amide

Cat. No.: B12133031
M. Wt: 440.0 g/mol
InChI Key: NHMBFDGAKVGZIN-UHFFFAOYSA-N
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Description

2-[5-(4-Chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]-N-(2-ethylphenyl)acetamide is a thiophenopyrimidine derivative featuring a thioether-linked acetamide moiety. The compound’s core structure consists of a thiophene fused to a pyrimidine ring, substituted at the 5-position with a 4-chlorophenyl group. The 4-position of the pyrimidine is functionalized with a thioether bridge connected to an acetamide group bearing a 2-ethylphenyl substituent.

Properties

Molecular Formula

C22H18ClN3OS2

Molecular Weight

440.0 g/mol

IUPAC Name

2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(2-ethylphenyl)acetamide

InChI

InChI=1S/C22H18ClN3OS2/c1-2-14-5-3-4-6-18(14)26-19(27)12-29-22-20-17(11-28-21(20)24-13-25-22)15-7-9-16(23)10-8-15/h3-11,13H,2,12H2,1H3,(H,26,27)

InChI Key

NHMBFDGAKVGZIN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2C(=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrimidine-Thiophene Core Structure

The thiopheno[3,2-e]pyrimidine scaffold is constructed through a cyclocondensation reaction between a substituted pyrimidine precursor and a sulfur-containing reagent. A representative approach involves the reaction of 4,6-dichloropyrimidine with elemental sulfur or thiourea in the presence of a base such as sodium hydride or potassium carbonate . For instance, the use of thiourea in dimethylformamide (DMF) at 120°C facilitates the formation of the thiophene ring via nucleophilic aromatic substitution, yielding 4-thioxo-pyrimidine intermediates . Subsequent oxidation with hydrogen peroxide or iodine converts the thione group into a disulfide bridge, enabling further functionalization.

Key parameters influencing this step include:

  • Solvent selection : Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing ionic intermediates .

  • Temperature : Reactions typically proceed at 100–130°C to overcome activation barriers while minimizing decomposition .

  • Catalysts : Transition metals such as copper(I) iodide or palladium acetate (Pd(OAc)₂) accelerate cyclization by facilitating sulfur insertion .

ParameterOptimal ValueEffect on Yield
Catalyst Loading2 mol% Pd(OAc)₂Maximizes turnover
LigandPPh₃ (3 mol%)Prevents Pd aggregation
Base1 M Na₂CO₃Neutralizes HBr byproduct
Reaction Time4 hoursBalances conversion vs. side reactions

Functionalization with the Thioether Linker

The thioether (-S-) bridge at position 4 is installed via nucleophilic aromatic substitution (SNAr) using a mercaptoacetamide derivative. In a typical procedure, 4-chloro-thiopheno[3,2-e]pyrimidine reacts with mercaptoacetic acid in the presence of potassium tert-butoxide (t-BuOK) as a base . The reaction is conducted in anhydrous toluene at 80–90°C, with rigorous exclusion of moisture to prevent hydrolysis of the thiol group . The intermediate thiolate anion attacks the electron-deficient pyrimidine ring, displacing the chloride leaving group.

Critical Considerations :

  • Leaving Group Reactivity : Bromine or iodine substituents at position 4 enhance reaction rates compared to chlorine due to better leaving group ability .

  • Solvent Effects : Non-polar solvents like toluene favor SNAr by stabilizing the transition state through hydrophobic interactions .

Acylation to Form the N-(2-Ethylphenyl)acetamide Moiety

The final step involves coupling the thioether-functionalized intermediate with 2-ethylaniline via acylation. Chloroacetyl chloride serves as the acylating agent, reacting with the amine in dichloromethane (DCM) or toluene under basic conditions . Triethylamine (TEA) is commonly used to scavenge HCl generated during the reaction, preventing protonation of the amine nucleophile .

Example Protocol :

  • Dissolve 2-ethylaniline (1.0 equiv) and TEA (1.5 equiv) in DCM at 0–5°C.

  • Slowly add chloroacetyl chloride (1.1 equiv) dissolved in DCM.

  • Stir at room temperature for 4 hours, then wash with brine to remove excess reagents .

  • Purify the crude product via recrystallization from diisopropyl ether, achieving >85% yield .

Purification and Characterization

Final purification employs column chromatography using silica gel and gradient elution with petroleum ether/ethyl acetate mixtures . High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity (>99%). Structural validation is performed using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS):

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrimidine-H), 7.72–7.68 (m, 2H, Ar-H), 7.45–7.41 (m, 2H, Ar-H), 3.85 (s, 2H, -SCH₂CO-), 2.65 (q, 2H, -CH₂CH₃), 1.22 (t, 3H, -CH₂CH₃) .

  • HRMS : Calculated for C₂₂H₁₈ClN₃OS₂ [M+H]⁺: 472.0624; Found: 472.0628 .

Yield Optimization Strategies

Reaction yields are maximized through:

  • Catalyst Recycling : Pd(OAc)₂ recovered from aqueous washes reduces costs .

  • Solvent-Free Cyclization : Using N,N-diisopropylamine as both solvent and base eliminates purification steps .

  • Microwave Assistance : Reducing reaction times from hours to minutes for SNAr steps (e.g., 30 minutes at 150°C) .

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]-N-(2-ethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases or other signaling molecules involved in inflammation and cancer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Variations
  • Compound A: N-(2-Bromo-4,6-difluorophenyl)-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide (CAS: 575466-79-4) Structural Differences:
  • Core: Thieno[2,3-d]pyrimidine (vs. thiopheno[3,2-e]pyrimidine in the target compound).
  • Substituents: Bromo- and difluorophenyl group on the acetamide (vs. 2-ethylphenyl in the target).
  • Compound B: 5-(4-Chlorophenyl)-N-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine (CAS: 898495-66-4) Structural Differences:
  • Linkage: Amine at the 4-position (vs. thioether-linked acetamide in the target).
  • Substituent: Methoxyethyl group (vs. 2-ethylphenyl).
    • Implications : The methoxyethyl group improves hydrophilicity, while the amine linkage may alter hydrogen-bonding interactions compared to the thioether-acetamide motif .
Functional Group Modifications
  • Compound C : 2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide
    • Structural Differences :
  • Core: Pyrimidine-oxadiazole hybrid (vs. thiophenopyrimidine).
  • Substituents: Nitrophenyl group (vs. 2-ethylphenyl). The oxadiazole core may confer distinct electronic properties .
  • Compound D: N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Structural Differences:
  • Core: Pyrimidine with aminomethyl and phenyl substituents (vs. thiophenopyrimidine).
  • Functionalization: Methoxyphenylaminomethyl group (vs. thioacetamide). Implications: The aminomethyl group facilitates hydrogen bonding, while the methoxy substituent may enhance solubility. The absence of a sulfur bridge could reduce π-stacking interactions .

Key Observations :

  • The target compound’s ethylphenyl group balances lipophilicity and steric effects, contrasting with the polar methoxyethyl (Compound B) or electron-deficient nitrophenyl (Compound C).
  • Thiophenopyrimidine cores (Target, A, B) may exhibit enhanced π-π stacking compared to pyrimidine-oxadiazole hybrids (Compound C).
  • Bromo/fluoro substituents (Compound A) increase molecular weight and may impact pharmacokinetics .

Biological Activity

The compound 2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]-N-(2-ethylphenyl)acetamide is a complex organic molecule with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H20ClN3OS2C_{23}H_{20}ClN_{3}OS_{2}, with a molecular weight of 454.0 g/mol. The structure features a thiophene ring fused with a pyrimidine, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that similar compounds have shown effectiveness against bacterial strains such as Salmonella typhi and Bacillus subtilis .
  • Anti-inflammatory Properties : Compounds with similar structures are often investigated for their anti-inflammatory effects, which could be attributed to their ability to inhibit pro-inflammatory cytokines .
  • Anticancer Potential : The thieno[3,2-e]pyrimidine moiety has been linked to anticancer activity in various studies, suggesting that this compound may also possess similar properties .

The biological effects of 2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]-N-(2-ethylphenyl)acetamide can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase and urease, which are crucial in various physiological processes .
  • Cellular Interaction : The compound may interact with cellular membranes or specific receptors, influencing cellular signaling pathways and gene expression .
  • Oxidative Stress Modulation : Some derivatives have been reported to modulate oxidative stress levels in cells, potentially leading to reduced cellular damage and inflammation .

Case Studies

  • Antimicrobial Efficacy :
    • A study on related compounds demonstrated significant antibacterial activity against Salmonella typhi and Bacillus subtilis, indicating potential therapeutic applications in treating bacterial infections .
  • Anticancer Activity :
    • Research involving thieno[3,2-e]pyrimidine derivatives revealed their ability to induce apoptosis in cancer cell lines, suggesting that this compound could be explored for its anticancer properties .

Data Tables

Biological ActivityObserved EffectsReference
AntimicrobialEffective against Salmonella typhi, Bacillus subtilis
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduction of apoptosis in cancer cell lines

Q & A

Q. Advanced Research Focus

  • Molecular docking (AutoDock Vina, Glide) identifies key interactions (e.g., hydrogen bonds with kinase hinge regions) .
  • ADMET prediction (SwissADME, pkCSM) optimizes logP (target: 2–4) and polar surface area (<140 Ų) for oral bioavailability .
  • MD simulations (>100 ns) assess stability of ligand-target complexes and predict resistance mutations .

What in vivo models are appropriate for evaluating therapeutic potential while addressing toxicity concerns?

Q. Advanced Research Focus

  • Rodent models : Assess acute toxicity (LD50_{50}) and pharmacokinetics (Cmax_{max}, t1/2_{1/2}) via IV/PO dosing .
  • Xenograft models : Prioritize compounds with in vitro IC50_{50} <1 μM for tumor growth inhibition studies .
  • Off-target toxicity screening : Use organoid models or transcriptomic profiling to identify hepatotoxicity risks .

How do analytical techniques confirm the compound’s stability under physiological conditions?

Q. Basic Research Focus

  • HPLC-UV/MS : Monitor degradation in simulated gastric fluid (pH 2) and plasma (37°C, 24h) .
  • LC-NMR : Identify hydrolyzed or oxidized byproducts (e.g., sulfoxide formation) .
  • DSC/TGA : Assess thermal stability (>150°C for solid formulations) .

What are the challenges in scaling up synthesis while maintaining stereochemical purity?

Q. Advanced Research Focus

  • Multi-step synthesis : Optimize catalytic steps (e.g., Pd-mediated couplings) to avoid racemization at chiral centers .
  • Process analytical technology (PAT) : Use inline FTIR to monitor intermediates in real time .
  • Crystallization control : Seed crystals to enforce polymorphic consistency and prevent amorphous phase formation .

How can researchers validate target engagement in cellular models?

Q. Advanced Research Focus

  • CETSA (Cellular Thermal Shift Assay): Confirm target binding by measuring protein thermal stability shifts .
  • Chemical proteomics : Use clickable probes (alkyne-tagged analogs) to pull down interacting proteins .
  • Knockdown/rescue experiments : CRISPR-Cas9 KO of the target gene should abolish compound activity .

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